molecular formula C6H8O3 B14116771 3-Hydroxypropyl propiolate

3-Hydroxypropyl propiolate

Cat. No.: B14116771
M. Wt: 128.13 g/mol
InChI Key: OOCNGRIRQJOAPI-UHFFFAOYSA-N
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Description

3-Hydroxypropyl propiolate is an organic compound with the molecular formula C6H8O3. It is characterized by the presence of both a hydroxyl group and a propiolate group, making it a versatile molecule in various chemical reactions. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypropyl propiolate typically involves the esterification of 3-hydroxypropionic acid with propiolic acid. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of renewable feedstocks and green chemistry principles is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypropyl propiolate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of aldehydes or ketones.

    Reduction: The propiolate group can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes or alkenes.

    Substitution: Halides or amines.

Scientific Research Applications

3-Hydroxypropyl propiolate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Research is being conducted on its potential use as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

    Industry: It is used in the production of polymers, resins, and coatings due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-Hydroxypropyl propiolate involves its reactivity with various nucleophiles and electrophiles. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the propiolate group can undergo addition reactions with electrophiles. These interactions make it a versatile compound in chemical synthesis and industrial applications.

Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting or modifying their activities. Its reactivity with nucleophiles and electrophiles allows it to participate in various metabolic pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    3-Hydroxypropionic acid: Similar in structure but lacks the propiolate group.

    Propiolic acid: Contains the propiolate group but lacks the hydroxyl group.

    3-Hydroxypropyl acrylate: Similar structure but with an acrylate group instead of a propiolate group.

Uniqueness: 3-Hydroxypropyl propiolate is unique due to the presence of both a hydroxyl group and a propiolate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3-hydroxypropyl prop-2-ynoate

InChI

InChI=1S/C6H8O3/c1-2-6(8)9-5-3-4-7/h1,7H,3-5H2

InChI Key

OOCNGRIRQJOAPI-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)OCCCO

Origin of Product

United States

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